2,2,5,5-Tetramethyl-1-oxidopyrrolidine-3-carboxylic acid
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Overview
Description
2,2,5,5-Tetramethyl-1-oxidopyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C9H14NO3. It is known for its yellow crystalline powder form and is often used as a highly reactive spin-label . This compound is significant in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethyl-1-oxidopyrrolidine-3-carboxylic acid involves the use of commercially available reagents. One common method includes the reaction of 2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl with carboxylating agents under controlled conditions . The reaction typically requires a solvent such as chloroform or methanol and is conducted at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The final product is then purified through crystallization and other separation techniques .
Chemical Reactions Analysis
Types of Reactions
2,2,5,5-Tetramethyl-1-oxidopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: It can be reduced to its corresponding hydroxylamine.
Substitution: The carboxylic acid group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various carboxylating agents. The reactions are typically conducted under controlled temperatures and in the presence of solvents like chloroform or methanol .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylamines, esters, and other substituted products .
Scientific Research Applications
2,2,5,5-Tetramethyl-1-oxidopyrrolidine-3-carboxylic acid is widely used in scientific research due to its stability and reactivity. Some of its applications include:
Mechanism of Action
The mechanism of action of 2,2,5,5-Tetramethyl-1-oxidopyrrolidine-3-carboxylic acid involves its ability to act as a spin-label. It interacts with molecular targets through its nitroxide group, which can undergo redox reactions. This interaction allows researchers to study the molecular environment and dynamics of the labeled molecules .
Comparison with Similar Compounds
Similar Compounds
3-Carboxy-2,2,5,5-tetramethyl-1-pyrolidinyloxy: Similar in structure but differs in its specific applications and reactivity.
2,2,5,5-Tetraethylpyrrolidine-1-oxyl: A reduction-resistant analog used in similar applications but with enhanced stability.
Uniqueness
2,2,5,5-Tetramethyl-1-oxidopyrrolidine-3-carboxylic acid is unique due to its high reactivity and stability, making it an ideal spin-label for various scientific research applications. Its ability to undergo multiple types of chemical reactions further enhances its versatility in different fields .
Properties
Molecular Formula |
C9H16NO3- |
---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
2,2,5,5-tetramethyl-1-oxidopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C9H16NO3/c1-8(2)5-6(7(11)12)9(3,4)10(8)13/h6H,5H2,1-4H3,(H,11,12)/q-1 |
InChI Key |
YYQRDQMYBZUAMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(N1[O-])(C)C)C(=O)O)C |
Origin of Product |
United States |
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